7-Bromo-3-hydroxyquinoline-4-carboxylic acid
Description
Structural Characterization
Molecular Geometry and Crystallographic Analysis
The compound’s molecular geometry is defined by a quinoline backbone substituted at positions 3 (hydroxyl), 4 (carboxylic acid), and 7 (bromine). The quinoline ring adopts a planar structure due to conjugation between the nitrogen atom and adjacent carbons. Bromine substitution at position 7 introduces steric hindrance, while the hydroxyl group at position 3 and carboxylic acid at position 4 create hydrogen-bonding potential.
Crystallographic data for this specific compound is not explicitly reported in the literature. However, related quinoline derivatives exhibit crystalline arrangements influenced by intermolecular hydrogen bonding and π-π stacking. For example, analogous brominated quinolines often form monoclinic or triclinic crystals with weak C-H···Br interactions.
Table 1: Expected Molecular Geometry Features
| Feature | Description |
|---|---|
| Quinoline Ring | Planar aromatic system with conjugated π-electrons |
| Bromine Substitution | Electronegative Br atom at position 7, causing slight ring distortion |
| Hydroxyl Group | Polar -OH group at position 3, enabling hydrogen bonding |
| Carboxylic Acid Group | -COOH group at position 4, contributing to acidity and intermolecular interactions |
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Features
NMR data for 7-bromo-3-hydroxyquinoline-4-carboxylic acid is not directly available, but insights can be inferred from structurally similar compounds. Key proton environments include:
- Aromatic protons : Downfield shifts due to electron-withdrawing effects of Br and COOH.
- Hydroxyl proton (OH) : Broad peak around δ 10–13 ppm, exchangeable with D₂O.
- Carboxylic acid proton (COOH) : Absent in deuterated solvents due to exchange with D₂O or solvent.
Table 2: Expected NMR Peaks (DMSO-d₆)
| Proton Environment | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic (H-2, H-5, H-8) | 7.5–8.5 | Singlet | Deshielded by electron-withdrawing groups |
| Aromatic (H-6, H-7) | 7.0–7.4 | Doublet | Adjacent to Br and COOH substituents |
| Hydroxyl (OH) | 10–13 | Broad singlet | Exchangeable proton |
Infrared (IR) and Raman Spectroscopy Signatures
IR spectroscopy would reveal:
- Carboxylic acid O-H stretch : Broad peak at 2500–3300 cm⁻¹.
- C=O stretch : Strong peak near 1700 cm⁻¹.
- Aromatic C-H stretches : Peaks between 3000–3100 cm⁻¹.
- C-OH (hydroxyl) stretch : Sharp peak at 3200–3500 cm⁻¹.
Raman spectroscopy would highlight:
- Quinoline ring vibrations : Peaks at 1500–1600 cm⁻¹.
- C-Br stretching : Weak peak near 600 cm⁻¹.
Table 3: IR and Raman Key Peaks
| Functional Group | IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |
|---|---|---|---|
| -COOH O-H (stretch) | 2500–3300 | – | Broad, exchangeable |
| C=O (stretch) | 1680–1720 | 1680–1720 | Strong, sharp |
| Aromatic C-H (stretch) | 3000–3100 | 3000–3100 | Multiple peaks |
| C-Br (stretch) | 600–650 | 600–650 | Weak, characteristic |
Mass Spectrometric Fragmentation Patterns
Mass spectrometry (MS) fragmentation patterns are critical for structural elucidation. The molecular ion ([M]⁺) is observed at m/z 268.06. Key fragmentation pathways include:
- Loss of HBr : m/z 190 ([M - HBr]⁺).
- Decarboxylation : m/z 224 ([M - CO₂]⁺).
- Quinoline ring cleavage : Fragments at m/z 77 (C₆H₅⁺) and m/z 92 (C₇H₆O⁺).
Table 4: Major MS Fragments
| m/z | Relative Intensity (%) | Fragment Assignment |
|---|---|---|
| 268 | 100 | [M]⁺ (C₁₀H₆BrNO₃ |
Properties
IUPAC Name |
7-bromo-3-hydroxyquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-5-1-2-6-7(3-5)12-4-8(13)9(6)10(14)15/h1-4,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYHBUVBLYNQRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1Br)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653674 | |
| Record name | 7-Bromo-3-hydroxyquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031929-53-9 | |
| Record name | 7-Bromo-3-hydroxyquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of 7-Bromoquinoline-2,4-carboxylic Acid
- Starting materials: 6-bromoisatin, 15% sodium hydroxide solution, pyruvic acid
- Reaction conditions: The mixture is heated at 100 °C for 3 hours, then cooled to 0 °C.
- Workup: Dilution with water and concentrated hydrochloric acid, followed by filtration and washing.
- Yield: Approximately 55.3%
- Mechanism: This step involves a rearrangement reaction where 6-bromoisatin reacts with pyruvic acid under basic conditions to form the quinoline-2,4-dicarboxylic acid framework with bromine substitution at position 7.
| Parameter | Details |
|---|---|
| Amount of 6-bromoisatin | 4 g (17.9 mmol) |
| NaOH solution | 24 mL of 15% |
| Pyruvic acid | 2.7 g (31.2 mmol) |
| Temperature | 100 °C, 3 hours |
| Yield | 2.9 g (55.3%) |
Step 2: Conversion to 7-Bromoquinoline-4-carboxylic Acid
- Reagents: Nitrobenzene solution, 7-bromoquinoline-2,4-carboxylic acid
- Conditions: Heated to 200 °C, slow addition of substrate with gas evolution, reflux at 210 °C for 45 minutes
- Workup: Cooling, filtration through celite, washing with diethyl ether, stirring with NaOH solution, acidification to precipitate product
- Yield: Approximately 79.3%
- Mechanism: This step involves an elimination reaction to remove the carboxyl group at position 2, yielding the quinoline-4-carboxylic acid derivative.
| Parameter | Details |
|---|---|
| Nitrobenzene volume | 35 mL |
| Substrate amount | 4 g (13.5 mmol) |
| Temperature | 200–210 °C |
| Reflux time | 45 minutes |
| Yield | 2.7 g (79.3%) |
Step 3: Formation of 7-Bromoquinoline-4-carboxylic Acid Methyl Ester
- Reagents: 7-bromoquinoline-4-carboxylic acid, methanol, thionyl chloride
- Conditions: Reflux overnight with periodic addition of thionyl chloride every 4 hours
- Workup: Spin-drying, extraction with ethyl acetate, washing with sodium bicarbonate solution, drying with anhydrous sodium sulfate
- Purpose: Converts the carboxylic acid to the methyl ester to facilitate further functionalization.
Step 4: Introduction of the 3-Hydroxy Group
- Reagents and conditions: The methyl ester derivative is reacted with cesium carbonate, NH2Boc (tert-butoxycarbonyl-protected amine), Xantphos ligand, palladium acetate in 1,4-dioxane under nitrogen atmosphere and reflux for 3 hours.
- Workup: Cooling, spin-drying, purification by solvent extraction.
- Outcome: Formation of methyl 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylate, which upon further hydrolysis and deprotection yields the 7-bromo-3-hydroxyquinoline-4-carboxylic acid.
Step 5: Hydrolysis to Final Product
- Reagents: Sodium hydroxide aqueous solution (10%), methanol solution of methyl ester
- Conditions: Heating at 60 °C for 3 hours
- Workup: Cooling, solvent removal by rotary evaporation, acidification to pH 2 with hydrochloric acid, filtration, washing, and drying
- Yield: High purity this compound
Summary Table of Preparation Steps
| Step | Reaction Description | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Rearrangement of 6-bromoisatin to quinoline-2,4-dicarboxylic acid | 6-bromoisatin, 15% NaOH, pyruvic acid, 100 °C, 3 h | 55.3 | Formation of brominated quinoline core |
| 2 | Elimination to quinoline-4-carboxylic acid | Nitrobenzene, 200–210 °C, reflux 45 min | 79.3 | Removal of carboxyl at position 2 |
| 3 | Methyl ester formation | Methanol, thionyl chloride, reflux overnight | Not specified | Facilitates further functionalization |
| 4 | Amination and hydroxy group introduction | Cs2CO3, NH2Boc, Pd(OAc)2, Xantphos, reflux | Not specified | Pd-catalyzed amination step |
| 5 | Hydrolysis to final acid | NaOH 10%, 60 °C, 3 h, acidification | High | Final deprotection and purification |
Research Findings and Notes
- The synthetic route starting from 6-bromoisatin is advantageous due to the availability and low cost of raw materials, mild reaction conditions, and relatively high overall yields.
- The use of nitrobenzene as a high-boiling solvent facilitates the elimination step effectively.
- The methyl ester intermediate allows for selective functional group transformations, including palladium-catalyzed amination to introduce the hydroxy group at position 3.
- Hydrolysis under mild alkaline conditions completes the synthesis, yielding the target this compound with good purity.
- This method avoids highly toxic reagents and is amenable to scale-up and industrial production.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-hydroxyquinoline-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Substitution reactions often involve nucleophilic substitution, where nucleophiles such as hydroxide (OH-) or alkoxide ions (RO-) replace the bromine atom.
Oxidation: : Oxidation of the compound can lead to the formation of quinone derivatives.
Reduction: : Reduction can result in the formation of amines or other reduced derivatives.
Substitution: : Substitution reactions can yield various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
Research indicates that derivatives of 7-bromo-3-hydroxyquinoline-4-carboxylic acid exhibit antiviral properties, particularly against the Hepatitis B virus. The compound appears to disrupt viral replication processes, making it a candidate for further investigation as an antiviral agent.
2. Antioxidant Properties
Quinoline derivatives, including this compound, have been studied for their antioxidant activities. These compounds can scavenge free radicals and may protect cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
3. Anticancer Potential
The compound has been explored for its potential as an anticancer agent. Quinoline derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. The structural modifications of the quinoline ring can enhance its efficacy and selectivity towards cancer cells .
Biochemical Studies
1. Synthesis of Therapeutic Agents
this compound serves as a precursor for synthesizing various therapeutic agents. Its structural features allow for modifications that can lead to the development of new drugs with enhanced biological activities .
2. Binding Studies
The compound has been utilized in binding studies to understand its interaction with biological targets. For instance, quinoline-based ligands have been synthesized to target fibroblast activation protein (FAP), showing promise in theranostic applications where imaging and treatment are combined .
Case Studies
Mechanism of Action
The mechanism by which 7-Bromo-3-hydroxyquinoline-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but common mechanisms include enzyme inhibition, receptor binding, and modulation of signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical Properties
- Aqueous Solubility: The hydrolysis of ethyl ester precursors (e.g., ethyl 7-bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate) in NaOH enhances solubility, as seen in compound 28 (77% yield after hydrolysis) .
- Reactivity : Bromine at position 7 increases electrophilic aromatic substitution susceptibility compared to position 6 analogues .
- Spectral Data: For 7-bromo-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, ^1H NMR shows a singlet at δ 2.4 ppm for the methyl group, while LCMS confirms isotopic splitting (Br⁷⁹/Br⁸¹) .
Key Research Findings
Positional Effects of Bromine : Bromine at C7 (vs. C6) enhances hydrogen bonding with target proteins, as observed in kinase inhibition assays .
Methyl Substitution : Methyl groups at C6 or C8 increase steric hindrance, reducing metabolic degradation in vivo .
Dual Halogenation: Compounds like 6-bromo-7-chloro derivatives show enhanced antibacterial activity compared to mono-halogenated analogues .
Biological Activity
7-Bromo-3-hydroxyquinoline-4-carboxylic acid (CAS No. 1031929-53-9) is a quinoline derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This compound features a bromine atom at the 7-position and a hydroxyl group at the 3-position, contributing to its unique reactivity and biological profile.
The molecular formula of this compound is C₁₀H₆BrNO₃, with a molecular weight of approximately 268.06 g/mol. Its structure includes a fused bicyclic system typical of quinoline derivatives, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₆BrNO₃ |
| Molecular Weight | 268.06 g/mol |
| Log P (octanol/water) | 2.401 |
| Solubility | 0.0875 mg/ml |
Antimicrobial Activity
Research indicates that compounds similar to 7-Bromo-3-hydroxyquinoline derivatives exhibit significant antimicrobial properties. A study highlighted that certain derivatives demonstrated efficacy against various bacterial strains, suggesting that the presence of the bromine atom enhances their antibacterial activity .
Case Study:
In a comparative study, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli effectively, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. A recent investigation into its cytotoxic effects on cancer cell lines revealed promising results, with significant inhibition of cell proliferation observed in breast cancer (MCF-7) and lung cancer (A549) cell lines .
Research Findings:
- Cell Line: MCF-7 (breast cancer)
- IC50 Value: Approximately 15 µM
- Mechanism: Induction of apoptosis via the mitochondrial pathway.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis .
- Reactive Oxygen Species (ROS) Generation: It promotes oxidative stress in cancer cells, leading to apoptosis.
- DNA Interaction: Quinoline derivatives are known to intercalate into DNA, disrupting replication and transcription processes .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by its structural features:
- The bromine substitution at the 7-position enhances lipophilicity and biological activity.
- The hydroxyl group at position 3 contributes to hydrogen bonding interactions with biological targets.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-Bromoquinoline | Lacks carboxylic acid group | Antibacterial |
| 6-Bromoquinoline | Bromine at position 6 | Different pharmacological profile |
| 8-Hydroxyquinoline | Hydroxy group at position 8 | Known for chelation properties |
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : The bromine atom induces deshielding of adjacent protons (e.g., H-6 and H-8 appear as doublets at δ 7.8–8.2 ppm). The C-7 Br substituent shifts the neighboring carbonyl (C-4) resonance to ~168 ppm in ¹³C NMR.
- IR : Stretching vibrations for -OH (3200–3400 cm⁻¹), carboxyl C=O (1690–1710 cm⁻¹), and C-Br (550–650 cm⁻¹) confirm functional groups.
- HRMS : Molecular ion [M-H]⁻ at m/z 282.95 (C₁₀H₅BrNO₃) validates purity .
How does this compound interact with bacterial metalloenzymes, and what experimental assays validate its inhibitory potential?
Advanced Research Focus
The compound’s carboxyl and hydroxyl groups chelate metal ions (e.g., Mg²⁺, Zn²⁺) in enzyme active sites, disrupting bacterial DNA gyrase or topoisomerase IV. To assess inhibition:
Microdilution Assay : Determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
Enzyme Kinetics : Measure IC₅₀ via fluorescence-based ATPase assays (e.g., NADH-coupled monitoring at 340 nm).
Docking Studies : Use AutoDock Vina to model interactions with gyrase B (PDB: 1KZN), correlating binding scores with experimental IC₅₀ .
What strategies resolve contradictions in reported biological activity data for this compound across studies?
Advanced Research Focus
Discrepancies may arise from variations in assay conditions (e.g., pH, cation concentrations) or impurities in test samples. To reconcile
- Standardize Assays : Use reference strains (ATCC) and control compounds (e.g., ciprofloxacin).
- Purity Verification : Quantify residual solvents (HPLC) and metal contaminants (ICP-MS).
- Meta-Analysis : Compare structure-activity relationships (SAR) with analogs (e.g., 8-bromo-4-hydroxyquinoline-3-carboxylate ) to identify substituent-specific trends.
How can computational modeling predict the compound’s pharmacokinetic properties, and what parameters are critical for in vivo studies?
Advanced Research Focus
Tools like SwissADME or pkCSM predict:
- Lipophilicity (LogP) : A calculated LogP of ~2.1 suggests moderate blood-brain barrier permeability.
- Metabolic Stability : Cytochrome P450 (CYP3A4) metabolism rates guide dosing intervals.
- Toxicity : Ames test simulations assess mutagenic potential. For in vivo validation, administer the compound (10–50 mg/kg, IP) in murine models and monitor plasma half-life (LC-MS/MS) and renal clearance .
What are the stability challenges of this compound under varying storage conditions, and how are degradation products identified?
Basic Research Focus
The compound is prone to photodegradation (UV light) and hydrolysis in aqueous buffers (pH >7). Stability studies should include:
- Forced Degradation : Expose to 0.1 M HCl/NaOH (70°C, 24 hrs) or UV light (254 nm, 48 hrs).
- HPLC-MS Analysis : Monitor degradation peaks; common byproducts include debrominated quinoline or decarboxylated derivatives . Store at -20°C in amber vials under inert gas (N₂).
How does the compound’s solubility profile impact formulation for in vitro assays, and what solubilizing agents are effective?
Basic Research Focus
The compound has limited aqueous solubility (<0.1 mg/mL at pH 7.4). Strategies include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
